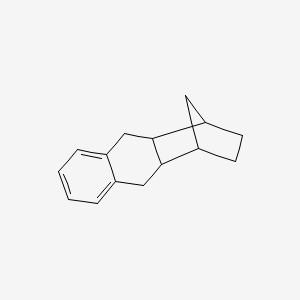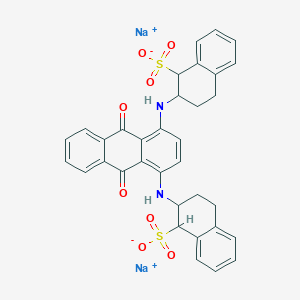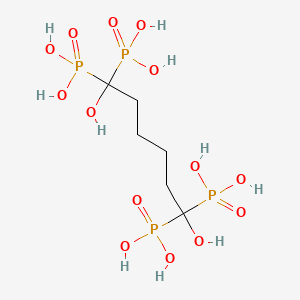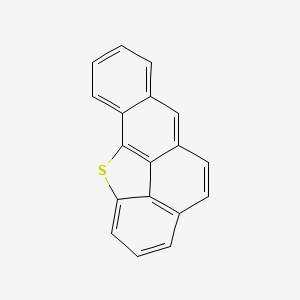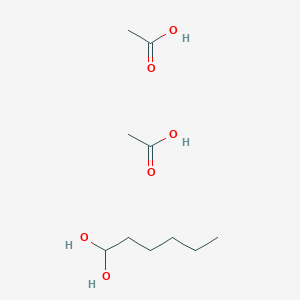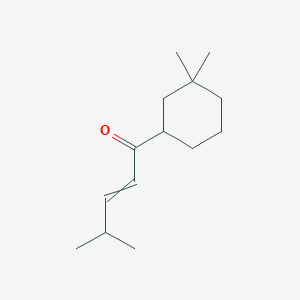
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group and a pentenone chain. This compound is part of the larger family of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Méthodes De Préparation
The synthesis of 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one can be achieved through various synthetic routes. One common method involves the hydrolysis of specific precursors in the presence of mineral acids such as sulfuric acid . This process is advantageous for industrial production due to its simplicity, cost-effectiveness, and minimal environmental impact.
Analyse Des Réactions Chimiques
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into more reduced forms.
Substitution: Various substituents can replace hydrogen atoms in the compound under specific conditions.
Common reagents used in these reactions include sulfuric acid, hydrobromic acid, and phosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses .
Comparaison Avec Des Composés Similaires
1-(3,3-Dimethylcyclohexyl)-4-methylpent-2-en-1-one can be compared with other similar compounds such as:
Cyclohexane: A simple cycloalkane with a six-membered ring.
1-(3,3-Dimethylcyclohexyl)ethanone: A related compound with a similar structure but different functional groups.
1-(3,3-Dimethylcyclohexyl)ethyl formate: Another similar compound with a formate group.
These comparisons highlight the unique structural features and chemical properties of this compound.
Propriétés
Numéro CAS |
65603-31-8 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
1-(3,3-dimethylcyclohexyl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C14H24O/c1-11(2)7-8-13(15)12-6-5-9-14(3,4)10-12/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Clé InChI |
GPFQYTLSIAJVNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(=O)C1CCCC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


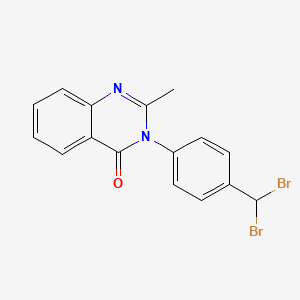
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
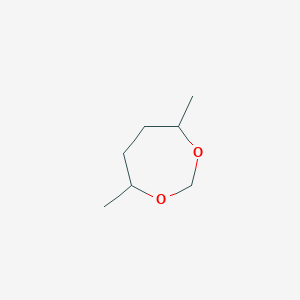
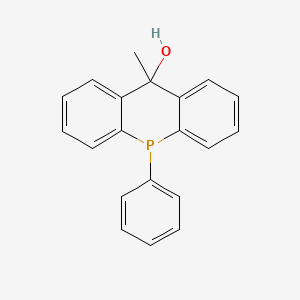
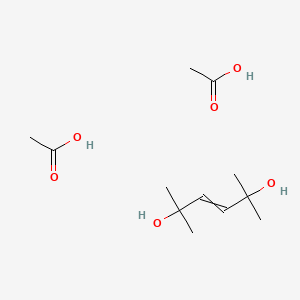
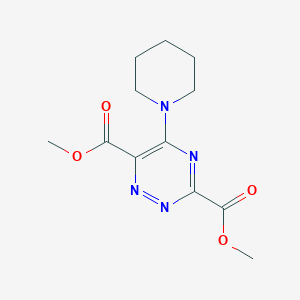

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
